![molecular formula C9H15N3 B12541709 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 142867-86-5](/img/structure/B12541709.png)
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: Its role as a catalyst in various chemical reactions makes it valuable for industrial processes, particularly in the production of fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .
Comparación Con Compuestos Similares
- N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine
- N1,N3-bis((pyridin-2-yl)methyl)propane-1,3-diamine
- N1,N1,N2-tris((pyridin-2-yl)methyl)ethane-1,2-diamine
Comparison: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is unique due to its specific arrangement of the pyridine ring and diamine backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different coordination environments and steric effects, making it suitable for specific catalytic applications .
Propiedades
Número CAS |
142867-86-5 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2 |
Clave InChI |
JLLHIJGDANUHOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
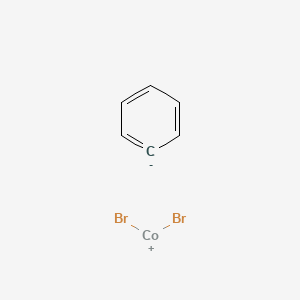
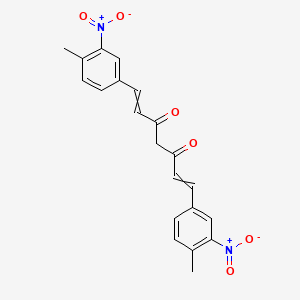
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

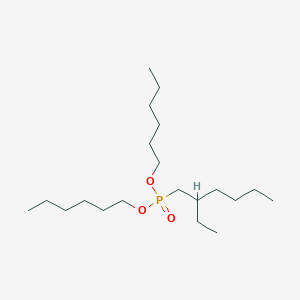
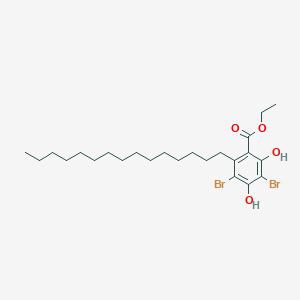
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
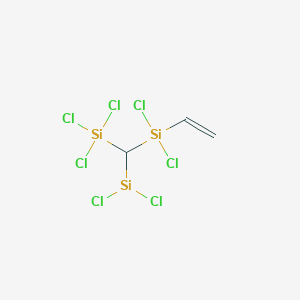
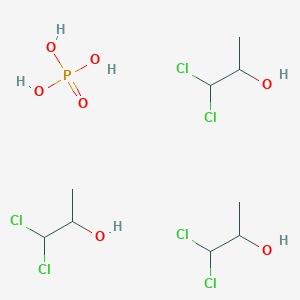
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
